molecular formula C11H17N B574702 2-Methyl-6-(2-methylpropyl)aniline CAS No. 165661-33-6

2-Methyl-6-(2-methylpropyl)aniline

Cat. No.: B574702
CAS No.: 165661-33-6
M. Wt: 163.264
InChI Key: LEXUXYNIWQTLQP-UHFFFAOYSA-N
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Description

2-Methyl-6-(2-methylpropyl)aniline (CAS 5266-85-3), also known as 2-Methyl-6-isopropylaniline or 6-Isopropyl-o-toluidine, is a secondary amine with the molecular formula C₁₀H₁₅N and a molecular weight of 149.23 g/mol . Its structure features an aniline ring substituted with a methyl group at the 2-position and an isopropyl (2-methylpropyl) group at the 6-position (Figure 1). This compound is utilized in organic synthesis, particularly as an intermediate in pharmaceuticals and agrochemicals.

Properties

IUPAC Name

2-methyl-6-(2-methylpropyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-8(2)7-10-6-4-5-9(3)11(10)12/h4-6,8H,7,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEXUXYNIWQTLQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CC(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50669308
Record name 2-Methyl-6-(2-methylpropyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50669308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165661-33-6
Record name 2-Methyl-6-(2-methylpropyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50669308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Key Properties :

  • SMILES : CC1=CC=CC(=C1N)C(C)C
  • InChIKey : DQPHQOPKRDEODQ-UHFFFAOYSA-N
  • Synonyms: 6-Isopropyl-o-toluidine, 2-Isopropyl-6-methylaniline .

Structural Isomers and Substituent Effects

2-Methyl-6-sec-butylaniline (CAS 104178-04-3)
  • Molecular Formula : C₁₁H₁₇N
  • Molecular Weight : 151.26 g/mol
  • Structure : The sec-butyl (1-methylpropyl) group at the 6-position introduces greater steric bulk compared to isopropyl.
  • Impact: Increased steric hindrance may reduce reactivity in nucleophilic substitutions but enhance solubility in non-polar solvents .
2-(1-Methylcyclopropyl)aniline (CAS 71759-33-6)
  • Molecular Formula : C₁₀H₁₃N
  • Molecular Weight : 147.22 g/mol
  • Structure : A cyclopropyl group replaces the isopropyl substituent.
  • Impact : The strained cyclopropane ring enhances electrophilic reactivity, making this compound more reactive in cycloaddition reactions compared to the target compound .

Functional Group Modifications

2-[(1-Hydroxy-2-methyl)-2-propyl]-aniline
  • Structure : Hydroxylation of the isopropyl group introduces a polar -OH group.
  • Impact: Increased hydrogen-bonding capacity improves solubility in polar solvents like water or ethanol. This derivative may exhibit enhanced biological activity due to improved bioavailability .
4-(Dicyanomethylene)-2-methyl-6-(julolidyl-9-enyl)-4H-pyran (DCJ)
  • Comparison: The methyl and isopropyl groups in 2-Methyl-6-(2-methylpropyl)aniline are weaker electron donors, limiting conjugation but offering stability in high-temperature applications .

Physico-Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents
2-Methyl-6-isopropylaniline C₁₀H₁₅N 149.23 5266-85-3 2-Me, 6-isoPr
2-Methyl-6-sec-butylaniline C₁₁H₁₇N 151.26 104178-04-3 2-Me, 6-sec-Bu
2-(1-Methylcyclopropyl)aniline C₁₀H₁₃N 147.22 71759-33-6 2-Me, 6-cyclopropyl

Notes:

  • Steric Effects : The sec-butyl group in 2-Methyl-6-sec-butylaniline increases steric hindrance by ~15% compared to isopropyl, as estimated by molecular volume calculations .
  • Electronic Effects : Cyclopropyl groups exhibit stronger electron-withdrawing character than alkyl chains, altering reaction pathways in electrophilic aromatic substitution .

Material Science

  • OLED Applications : While DCJ derivatives dominate red-emitting OLEDs, the target compound’s simpler structure may serve as a scaffold for blue-emitting materials where reduced conjugation is advantageous .

Q & A

Q. What are the optimal synthetic routes for 2-Methyl-6-(2-methylpropyl)aniline, and how do reaction conditions influence yield?

The compound is synthesized via alkylation of aniline derivatives. A common method involves reacting 2-methylpropyl halides (e.g., 2-methylpropyl bromide) with a substituted aniline precursor under basic conditions (e.g., potassium carbonate) in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (60–100°C). Reflux conditions ensure complete alkylation, while purification via distillation or column chromatography removes unreacted starting materials and by-products . Yield optimization requires careful control of stoichiometry, solvent choice, and reaction time.

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Key characterization methods include:

  • NMR spectroscopy : To confirm substitution patterns on the aromatic ring and alkyl chain.
  • LCMS (Liquid Chromatography-Mass Spectrometry) : For molecular weight verification and purity assessment (e.g., m/z 149.23 [M+H]+) .
  • HPLC : Retention times under standardized conditions (e.g., 1.40–1.76 minutes with C18 reverse-phase columns) provide reproducibility benchmarks .
  • IR spectroscopy : Identifies amine (-NH₂) and alkyl group vibrations.

Q. What are common impurities in the synthesis of this compound, and how are they mitigated?

Impurities often arise from incomplete alkylation (e.g., mono-alkylated intermediates) or oxidation by-products. Purification strategies include:

  • Distillation : Effective for separating volatile impurities .
  • Column chromatography : Silica gel or C18 reverse-phase columns resolve structurally similar contaminants .
  • Recrystallization : Suitable for solid derivatives but less common for liquid amines.

Advanced Research Questions

Q. How do steric effects from the 2-methylpropyl group influence the compound’s reactivity in electrophilic aromatic substitution (EAS)?

The bulky 2-methylpropyl group creates steric hindrance, directing EAS to the para position relative to the amine group. This contrasts with smaller alkyl substituents (e.g., methyl or ethyl), which allow ortho substitution. Computational studies or competitive reaction experiments with nitrobenzene derivatives can validate regioselectivity trends. Such steric effects also reduce reaction rates compared to less hindered analogs .

Q. What strategies resolve discrepancies in catalytic activity data when using this compound in hydrogenation or coupling reactions?

Data contradictions may arise from:

  • Solvent effects : Polar solvents (e.g., DMF) stabilize transition states differently than non-polar solvents.
  • Catalyst compatibility : Palladium or nickel catalysts may exhibit varying efficiencies depending on ligand steric bulk .
  • Substituent electronic effects : Electron-withdrawing groups on the aromatic ring (e.g., -CF₃) can inhibit reactions, as seen in analogous systems . Mitigation involves systematic variation of reaction parameters (temperature, solvent, catalyst loading) and validation via kinetic studies.

Q. How can this compound be optimized as a ligand in coordination chemistry or organometallic catalysis?

  • Ligand design : Introduce electron-donating groups (e.g., methoxy) to enhance metal-ligand binding affinity.
  • Steric tuning : Replace 2-methylpropyl with bulkier groups (e.g., tert-butyl) to modulate catalytic site accessibility.
  • Mechanistic studies : Use X-ray crystallography or DFT calculations to analyze ligand-metal interactions . Comparative studies with N,N-diethylaniline or N,N-dipropylaniline provide benchmarks for catalytic performance .

Q. What are the challenges in scaling up the synthesis of this compound for industrial research applications?

  • Reactor design : Continuous flow reactors improve heat and mass transfer compared to batch reactors, reducing side reactions .
  • Safety considerations : Exothermic alkylation steps require precise temperature control to prevent runaway reactions.
  • Cost-effective purification : Distillation or membrane separation techniques are preferred for large-scale production .

Methodological Notes

  • Data Validation : Cross-reference LCMS and HPLC results with synthetic intermediates to confirm structural integrity .
  • Contradiction Analysis : When conflicting reactivity data arise, perform control experiments with purified batches to rule out impurity effects.
  • Advanced Applications : The compound’s steric profile makes it suitable for asymmetric catalysis or as a building block in supramolecular chemistry .

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